molecular formula C14H14O B14430051 1-Ethyl-3-phenoxybenzene CAS No. 78427-95-9

1-Ethyl-3-phenoxybenzene

Cat. No.: B14430051
CAS No.: 78427-95-9
M. Wt: 198.26 g/mol
InChI Key: OOOMPLNDUPMWLO-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenoxybenzene is an organic compound characterized by an ethyl group attached to the benzene ring at the first position and a phenoxy group at the third position. This compound is part of the larger family of benzene derivatives, which are widely studied due to their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-phenoxybenzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of phenoxybenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-phenoxybenzene undergoes several types of chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The phenoxy group can be reduced to form a phenol derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Bromine (Br2) in the presence of iron (Fe) or sulfuric acid (H2SO4) for nitration.

Major Products Formed:

    Oxidation: 1-Ethyl-3-phenoxybenzoic acid.

    Reduction: 1-Ethyl-3-phenol.

    Substitution: 1-Ethyl-3-bromophenoxybenzene or 1-Ethyl-3-nitrophenoxybenzene.

Scientific Research Applications

1-Ethyl-3-phenoxybenzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-3-phenoxybenzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-Methyl-3-phenoxybenzene: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-4-phenoxybenzene: Similar structure but with the phenoxy group at the fourth position.

    1-Phenoxy-2-ethylbenzene: Similar structure but with the ethyl group at the second position.

Uniqueness: 1-Ethyl-3-phenoxybenzene is unique due to the specific positioning of the ethyl and phenoxy groups, which can influence its chemical reactivity and interactions. This unique structure can lead to distinct properties and applications compared to its similar compounds.

Properties

CAS No.

78427-95-9

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-ethyl-3-phenoxybenzene

InChI

InChI=1S/C14H14O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h3-11H,2H2,1H3

InChI Key

OOOMPLNDUPMWLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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